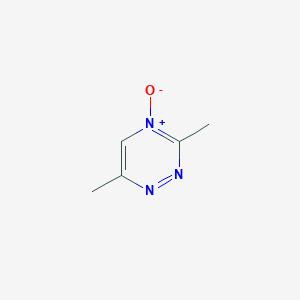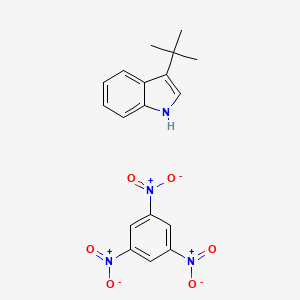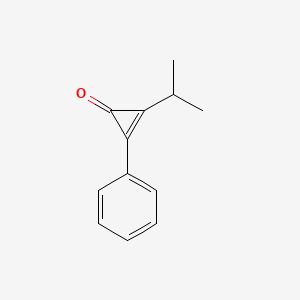![molecular formula C3H8Cl3OPSi B14481221 {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 67692-30-2](/img/structure/B14481221.png)
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride is a chemical compound that features both silicon and phosphorus atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of chlorodimethylsilane with a suitable phosphonic dichloride precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane and phosphonic dichloride groups. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and phosphonic acids.
Condensation Reactions: It can react with other silanes or phosphonic compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For substitution reactions to form silylamines.
Alcohols: To form silyl ethers.
Water: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines typically yields silylamines, while hydrolysis results in silanols and phosphonic acids.
Aplicaciones Científicas De Investigación
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing silyl and phosphonic groups into organic molecules.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong bonds with various substrates.
Pharmaceuticals: It is explored for its potential in drug development, particularly in the modification of drug molecules to improve their stability and bioavailability.
Mecanismo De Acción
The mechanism by which {[Chloro(dimethyl)silyl]methyl}phosphonic dichloride exerts its effects involves the reactivity of the chlorosilane and phosphonic dichloride groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the phosphonic dichloride group.
Dimethylchlorosilane: Another related compound with similar reactivity but different applications.
Chloromethylphosphonic dichloride: Contains the phosphonic dichloride group but lacks the silyl group.
Uniqueness
{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride is unique due to the presence of both silyl and phosphonic dichloride groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to form strong bonds with various substrates makes it particularly valuable in materials science and organic synthesis.
Propiedades
Número CAS |
67692-30-2 |
|---|---|
Fórmula molecular |
C3H8Cl3OPSi |
Peso molecular |
225.51 g/mol |
Nombre IUPAC |
chloro-(dichlorophosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C3H8Cl3OPSi/c1-9(2,6)3-8(4,5)7/h3H2,1-2H3 |
Clave InChI |
ULACTRGXGUWQKH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CP(=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
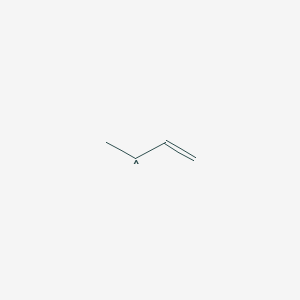
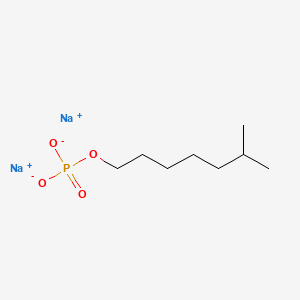
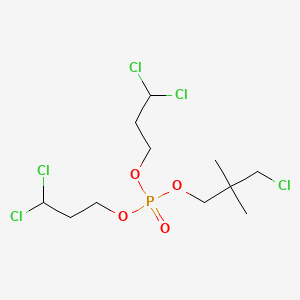

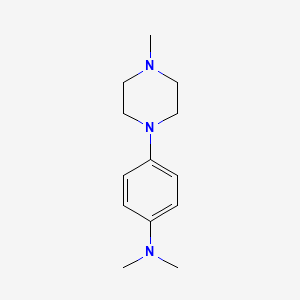
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
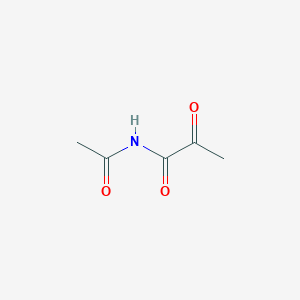
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
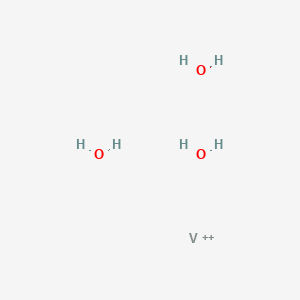
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
